Picromycin

polyketide synthase engineering combinatorial biosynthesis natural product diversification

Picromycin is a 14‑membered macrolide antibiotic that fundamentally differs from clinical macrolides. It lacks the 6‑OH group of erythromycin, shifting its value from therapeutic use to its unique six‑module PKS system (PikA) capable of producing both 12‑ and 14‑membered lactones—an indispensable platform for combinatorial biosynthesis and hybrid PKS engineering. The DesVII/DesVIII glycosyltransferase complex is a model for studying auxiliary‑protein‑dependent catalysis not found in erythromycin pathways. Picromycin also serves as a validated scaffold for semisynthetic ketolide antibiotics. For CRISPR‑Cas9‑based PKS engineering, procure pikA, des, and pikC loci. Choose picromycin when your research demands a flexible macrolide biosynthetic system, not a generic antibiotic.

Molecular Formula C28H47NO8
Molecular Weight 525.7 g/mol
Cat. No. B8209504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicromycin
Molecular FormulaC28H47NO8
Molecular Weight525.7 g/mol
Structural Identifiers
SMILESCCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O
InChIInChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11-/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1
InChIKeyUZQBOFAUUTZOQE-QXIVUBCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picromycin (Pikromycin) Procurement Guide for Macrolide Antibiotic Research


Picromycin (also designated pikromycin) is a 14-membered macrolide antibiotic first isolated from *Streptomyces venezuelae* ATCC 15439 in 1950, representing the earliest identified member of the macrolide class [1]. The compound is produced alongside the 12-membered macrolides methymycin and neomethymycin through a single modular polyketide synthase (PKS) gene cluster that has become a model system for studying metabolic diversity and combinatorial biosynthesis [2]. While picromycin demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria (including *E. coli*, *S. aureus*, and *B. subtilis*) via ribosomal protein synthesis inhibition [3], its primary contemporary value lies in its biosynthetic enzymes as a platform for generating novel macrolide and ketolide antibiotic candidates rather than as a clinical therapeutic agent [4].

Why Picromycin Cannot Be Substituted with Generic Macrolides in Research Applications


Despite sharing the macrolide class designation, picromycin differs fundamentally from clinically utilized macrolides such as erythromycin in several procurement-relevant parameters. Picromycin lacks the 6-OH group present in erythromycin, a structural feature that significantly attenuates its antibacterial potency relative to 6-hydroxylated congeners [1]. Furthermore, picromycin is not a clinically useful antibiotic due to its unfavorable pharmacological properties compared to semi-synthetic erythromycin derivatives [2]. Critically, picromycin's primary contemporary value resides in its unique biosynthetic machinery—a six-module PKS system (PikA) capable of producing both 12- and 14-membered macrolactones, paired with the DesVII/DesVIII glycosyltransferase complex that exhibits substrate flexibility distinct from erythromycin pathway enzymes [3]. Substituting picromycin with erythromycin or other generic macrolides in applications involving combinatorial biosynthesis, PKS engineering, or enzyme substrate specificity studies would yield irrelevant or misleading results, as the picromycin biosynthetic enzymes possess distinct catalytic and partner-protein requirements not shared by other macrolide pathways [4]. The quantitative evidence below establishes these differentiating features.

Quantitative Differentiation of Picromycin Against Key Comparators


Picromycin PKS Generates Dual Macrolactone Products, Unlike Erythromycin PKS

The picromycin polyketide synthase (PikA) from *Streptomyces venezuelae* exhibits a unique capacity to efficiently generate two distinct macrolactone products—the 12-membered ring 10-deoxymethynolide and the 14-membered ring narbonolide—from a single six-module PKS system [1]. In contrast, the erythromycin PKS (DEBS) from *Saccharopolyspora erythraea* is dedicated solely to 14-membered macrolactone biosynthesis (6-deoxyerythronolide B) [2]. This differentiation is quantified by the fact that the picromycin PKS cluster (pikA) comprises modules 5 and 6 encoded on two separate proteins, whereas erythromycin PKS modules are arranged in three large multifunctional proteins (DEBS1-3) [3]. This architectural difference enables picromycin's metabolic branching and positions it as a superior chassis for generating diverse macrolide libraries [4].

polyketide synthase engineering combinatorial biosynthesis natural product diversification

Picromycin Precursor Narbomycin Exhibits 3-Fold Higher Catalytic Efficiency with PicK P450 vs. Methymycin Precursor YC-17

Direct in vitro kinetic analysis of the cytochrome P450 monooxygenase PicK (encoded by *pikC*) demonstrated that this enzyme hydroxylates the 14-membered macrolactone precursor narbomycin with a 3-fold higher catalytic efficiency (kcat/Km) compared to the 12-membered macrolactone precursor YC-17 [1]. Specifically, PicK converts narbomycin to picromycin (via C-12 hydroxylation) with a kcat/Km value 3-fold greater than its conversion of YC-17 to methymycin/neomethymycin (via C-10 hydroxylation) [2]. This quantitative preference indicates that the picromycin biosynthetic pathway is kinetically biased toward 14-membered macrolide production under equivalent substrate availability [3].

cytochrome P450 regioselective hydroxylation biosynthetic engineering

DesVII Glycosyltransferase Requires Auxiliary Protein DesVIII for Activity—A Unique Requirement Among Macrolide GTs

The glycosyltransferase DesVII from the picromycin/methymycin pathway is unique among characterized macrolide glycosyltransferases in that it requires an additional protein component, DesVIII, as well as basic pH conditions (pH 8.5) for full catalytic activity in vitro [1]. This is the first reported demonstration of in vitro activity of a glycosyltransferase involved in macrolide antibiotic biosynthesis [2]. In the absence of DesVIII, DesVII glycosylation activity toward narbonolide is significantly impaired, whereas other macrolide glycosyltransferases (e.g., EryCIII from erythromycin biosynthesis) function independently of auxiliary partner proteins [3]. The data suggest that DesVIII assists in DesVII folding during protein production and remains tightly bound during catalysis [4].

glycosyltransferase natural product glycosylation enzyme mechanism

Picromycin PKS Subunits Functionally Assemble with Heterologous PKS Components to Create Hybrid Pathways

The picromycin PKS (PikPKS) subunits pikAI and pikAII (encoding modules 1-4) can be functionally assembled in vivo with subunits from the erythromycin PKS (DEBS) and oleandomycin PKS to create hybrid polyketide pathways that produce novel macrolide structures [1]. This work demonstrates that natural as well as engineered protein subunits from heterologous modular PKSs can be functionally assembled, representing a strategy where complete modules or PKS protein subunits are used as building blocks for PKS engineering [2]. The picromycin PKS exhibits a specific capacity for heterologous protein-protein interactions that is not universally shared across all macrolide PKS systems [3].

modular PKS engineering hybrid polyketide pathways combinatorial biosynthesis

Picromycin Demonstrates Incomplete Translation Inhibition at Saturating Concentrations vs. Erythromycin

Although picromycin arrests bacterial growth by binding to the 50S ribosomal subunit, approximately 40% of cellular proteins continue to be synthesized even at saturating concentrations of the antibiotic [1]. This incomplete translation inhibition profile contrasts with erythromycin and other clinically utilized macrolides, which produce more complete translational arrest under saturating conditions [2]. This property has been attributed to the absence of the 6-OH group in picromycin, a structural feature essential for high-affinity ribosomal binding and complete translational blockade in 6-hydroxylated macrolides [3].

ribosomal inhibition mechanism of action macrolide pharmacology

Picromycin Serves as a Raw Material for Ketolide Antibiotic Synthesis, Unlike Methymycin

Picromycin can be utilized as a raw material to synthesize antibiotic ketolide compounds such as erythromycins and new epothilones, whereas the 12-membered macrolide methymycin (co-produced by the same *S. venezuelae* strain) lacks this synthetic utility [1]. This differential application stems from the 14-membered macrolactone core of picromycin, which more closely resembles the erythromycin scaffold that has served as the template for ketolide development, including telithromycin [2]. The pikromycin biosynthetic enzymes have been leveraged for high-throughput production of novel macrolide antibiotics, with the 14-membered narbonolide core being a superior starting point for semisynthetic ketolide generation compared to the 12-membered 10-deoxymethynolide core [3].

ketolide synthesis semisynthetic antibiotics macrolide derivatization

Optimal Research and Industrial Applications for Picromycin Procurement


Combinatorial Biosynthesis of Novel Macrolide Antibiotics via PKS Subunit Swapping

Picromycin PKS subunits (pikAI and pikAII) are validated components for constructing functional hybrid polyketide synthase pathways with subunits from erythromycin and oleandomycin PKS systems [1]. This enables the generation of structurally diverse macrolide libraries that are not accessible through native erythromycin pathway engineering alone. Procure picromycin when the research objective involves generating novel 14-membered macrolactone scaffolds or when heterologous PKS subunit compatibility is required for creating hybrid macrolide products [2].

In Vitro Glycosyltransferase Studies Requiring Auxiliary Protein Characterization

The DesVII/DesVIII glycosyltransferase pair from the picromycin pathway represents a unique model system for studying glycosyltransferase auxiliary protein requirements [3]. Procure both DesVII and DesVIII proteins (or genes) when investigating protein-protein interactions in glycosyltransferase catalysis, or when developing in vitro glycosylation assays that require the atypical partner-protein dependent mechanism not found in erythromycin or other macrolide GT systems [4].

Semisynthetic Ketolide Antibiotic Derivatization and Scaffold Development

Picromycin serves as a validated starting material for ketolide antibiotic synthesis, with its 14-membered macrolactone core providing a scaffold that aligns with clinically successful ketolide templates such as telithromycin [5]. Procure picromycin when developing semisynthetic routes to novel ketolide analogs or when the 14-membered narbonolide core is required as a substrate for downstream enzymatic or chemical modifications [6].

Polyketide Synthase Engineering Using CRISPR-Cas9 Module-Swapping Approaches

The *Streptomyces venezuelae* system, with its well-characterized picromycin biosynthetic gene cluster, has been adapted for CRISPR-Cas9-based knock-out and knock-in of high molecular weight DNA, enabling module-swapping for PKS engineering [7]. Procure picromycin pathway genetic components (pikA, des, pikC loci) when employing CRISPR-Cas9 tools for directed PKS engineering or when establishing a *Streptomyces venezuelae*-based heterologous expression platform for macrolide production [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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